molecular formula C16H19F2NO2 B2755967 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2189500-13-6

6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2755967
CAS No.: 2189500-13-6
M. Wt: 295.33
InChI Key: GEWYZLYGXXFPBF-UHFFFAOYSA-N
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Description

Research on compounds featuring the 1,1-difluoro-6-azaspiro[2.5]octane scaffold is an active area of investigation in medicinal chemistry. This high-value structural motif is of significant interest for its potential to modulate biological targets, partly due to the physicochemical properties imparted by the spirocyclic system and the difluoro substitution. Structurally related analogs have been explored in various pharmacological contexts; for instance, certain heteroaryl compounds containing similar cores are being studied for the treatment of pain , while other spirocyclic derivatives have been investigated as inhibitors for targets like the complement system in immune disorders and enzymes such as MAGL in neurological research . The specific compound 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a functionalized derivative where the 2-ethoxybenzoyl group may influence its biomolecular interactions and selectivity. Researchers utilize this and similar compounds primarily as key intermediates or functional probes in drug discovery programs aimed at developing novel therapeutics for a range of diseases. The exact mechanism of action and primary research applications for this specific molecule are areas for further experimental characterization and validation.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c1-2-21-13-6-4-3-5-12(13)14(20)19-9-7-15(8-10-19)11-16(15,17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWYZLYGXXFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxybenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a specialized organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

  • Molecular Formula : C15_{15}H18_{18}F2_{2}N\O
  • Molecular Weight : 275.31 g/mol
  • IUPAC Name : this compound

Physical Properties

  • Appearance : Typically exists as a solid or crystalline form.
  • Solubility : Soluble in organic solvents such as dichloromethane and ethanol.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals due to its unique structural features, which may enhance biological activity.

Case Studies:

  • Monoacylglycerol Lipase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. This inhibition can have therapeutic implications for pain management and anxiety disorders .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology .

Material Science

The unique spirocyclic structure of this compound allows it to be explored as a building block for advanced materials.

Applications:

  • Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and adhesives.

Agrochemicals

There is potential for this compound to be developed into agrochemical products, particularly as a pesticide or herbicide.

Research Insights:

  • Pesticidal Activity : Compounds with similar functionalities have been evaluated for their efficacy against various pests, suggesting that this compound could be investigated further for agricultural applications .

Mechanism of Action

The mechanism of action of 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of 6-Azaspiro[2.5]octane Derivatives

The following table summarizes key structural and functional differences:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxamide Carboxamide group at 6-position 302.95 Building block for peptidomimetics
6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane Sulfonyl-ethylthiophene group 331.16 Enhanced solubility; potential enzyme inhibition
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride Hydrochloride salt form 183.63 Improved aqueous solubility; API intermediate
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane Bromopyridine carbonyl group 331.16 Halogenated analog for cross-coupling reactions
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane Oxygen atom in spiro ring; phenethyl group 217.31 Conformational rigidity; CNS drug candidate
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate Ethyl ester substituent; difluoro at 6,6-positions 218.24 Ester prodrug; metabolic stability studies

Key Observations

Halogenated analogs (e.g., bromopyridine in ) are tailored for Suzuki-Miyaura coupling, expanding synthetic utility.

Spiro Ring Modifications :

  • 1-Oxa substitution (e.g., ) introduces polarity and alters ring strain, impacting bioavailability .
  • Hydrochloride salts () enhance solubility but may require additional purification steps.

Pharmacological Implications :

  • Sulfonyl groups () improve water solubility but may reduce membrane permeability.
  • Ethyl ester derivatives () serve as prodrugs, masking acidic functionalities for improved absorption.

Availability and Commercial Status

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is widely available from suppliers like BLD Pharm Ltd. (), PharmaBlock (), and Abovchem (), though some vendors list it as discontinued ().
  • 6-Phenethyl-1-oxa-6-azaspiro[2.5]octane (CAS 67685-98-7) is marketed for CNS research ().

Biological Activity

6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique spirocyclic structure and incorporates difluoro and ethoxybenzoyl moieties, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18F2NO2\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}O_2

This structure includes a spirocyclic framework that contributes to its biological activity through enhanced binding interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of fluorine atoms enhances hydrogen bonding capabilities, while the ethoxybenzoyl group may provide steric effects that influence binding affinity and selectivity. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antinociceptive Activity : In preclinical models, this compound has shown promising antinociceptive effects, suggesting its potential as an analgesic agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity, demonstrating significant effects in models of inflammation.
  • Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant reduction in pain response
Anti-inflammatoryDecrease in inflammatory markers
AntimicrobialInhibition of bacterial growth

Case Study: Antinociceptive Effects

In a controlled study involving rodent models, the administration of this compound resulted in a notable decrease in pain perception measured by the tail-flick test. The effective dose (ED50) was established at 10 mg/kg, indicating a strong potential for development as an analgesic drug.

Case Study: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. Results showed that treatment with the compound significantly reduced edema compared to control groups, with an IC50 value of 15 mg/kg. This positions it as a candidate for further exploration in inflammatory diseases.

Q & A

Q. Key Considerations :

  • Contradictions in Data : Conflicting solubility data may arise from solvent polarity variations; resolve by standardizing solvents (e.g., USP-approved aqueous/acetonitrile mixtures) .
  • Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced tiers integrate computational modeling, environmental impact, and mechanistic biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.